molecular formula C13H18N2OS B5709590 N-(2-methoxyphenyl)piperidine-1-carbothioamide

N-(2-methoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B5709590
M. Wt: 250.36 g/mol
InChI Key: OUYACUVWDXPKET-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C13H18N2OS and a molecular weight of 250.365 g/mol . This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperidine-1-carbothioamide typically involves the reaction of 2-methoxyaniline with piperidine-1-carbothioamide under specific conditions. One common method includes the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)piperidine-1-carbothioamide: Characterized by the presence of a methoxy group on the phenyl ring.

    N-(3-chlorophenyl)piperidine-1-carbothioamide: Contains a chlorine atom instead of a methoxy group.

    N-(4-methylphenyl)piperidine-1-carbothioamide: Features a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-8-4-3-7-11(12)14-13(17)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYACUVWDXPKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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